Naphthalene, 6-bromo-1-fluoro-2-methoxy-
Description
Naphthalene derivatives substituted with halogens (e.g., bromo, fluoro) and alkoxy groups (e.g., methoxy) are pivotal in pharmaceutical and materials science due to their tunable electronic properties and bioactivity. The compound 6-bromo-1-fluoro-2-methoxynaphthalene features a naphthalene backbone with substituents at positions 1 (fluoro), 2 (methoxy), and 6 (bromo). These substituents confer distinct steric, electronic, and metabolic characteristics:
- Fluoro at position 1, a strong electron-withdrawing group, influences aromatic electron density and metabolic stability.
- Methoxy at position 2 provides steric bulk and moderate electron-donating effects.
Properties
IUPAC Name |
6-bromo-1-fluoro-2-methoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFO/c1-14-10-5-2-7-6-8(12)3-4-9(7)11(10)13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBNKDJLWPGCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459156 | |
| Record name | Naphthalene, 6-bromo-1-fluoro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247924-74-9 | |
| Record name | Naphthalene, 6-bromo-1-fluoro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 6-bromo-1-fluoro-2-methoxy- typically involves multi-step organic reactions. One common method is the bromination of 1-fluoro-2-methoxynaphthalene, followed by purification steps to isolate the desired product. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 6-bromo-1-fluoro-2-methoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-naphthalene derivative, while oxidation can produce naphthoic acid derivatives.
Scientific Research Applications
Naphthalene, 6-bromo-1-fluoro-2-methoxy- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Naphthalene, 6-bromo-1-fluoro-2-methoxy- involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-withdrawing groups (EWGs) like F and Br reduce aromatic ring reactivity toward electrophilic substitution but enhance stability in metabolic pathways .
- Methoxy groups at position 2 improve solubility and modulate bioactivity, as seen in anti-inflammatory naphthalene derivatives .
Insights :
- The target compound’s synthesis would likely require regioselective halogenation and protection/deprotection strategies to position F, Br, and OCH₃ groups.
- Low yields in metathesis (e.g., 14% in ) suggest challenges in steric control for bulky naphthalene derivatives.
Table 3: Bioactivity and Toxicity of Naphthalene Derivatives
Comparison :
- The fluoro and methoxy groups in the target compound may reduce hepatic toxicity compared to methylnaphthalenes, as halogens often slow metabolic degradation .
- Anti-inflammatory activity could parallel 6-methoxy derivatives, though fluorine’s electronegativity might alter binding affinity to COX enzymes .
Environmental and Physicochemical Properties
Table 4: Environmental Fate and Stability
| Property | 6-Bromo-1-fluoro-2-methoxynaphthalene | 2-Methylnaphthalene | 1-Chloro-6-methoxynaphthalene |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | 3.1 | 3.0 |
| Photodegradation Half-Life | Moderate (fluorine stabilizes) | High (resistant to UV) | Low (Cl promotes degradation) |
| Biodegradability | Low (halogens inhibit metabolism) | Moderate | Very low |
Notes:
- Bromine and fluorine substituents likely increase environmental persistence compared to methyl or chloro analogs .
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